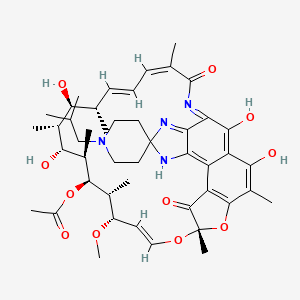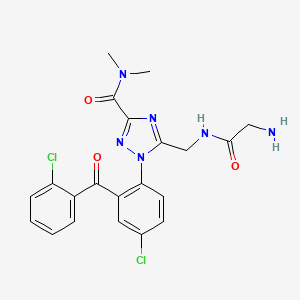
リザトリプタン
概要
説明
Rizatriptan is a medication primarily used for the treatment of acute migraine attacks with or without auraRizatriptan works by narrowing the blood vessels around the brain, reducing substances in the body that can trigger headache pain, nausea, sensitivity to light and sound, and other migraine symptoms .
科学的研究の応用
Rizatriptan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the acute treatment of migraine attacks. Research has also focused on developing orally disintegrating films of Rizatriptan to improve patient compliance and reduce adverse effects. These films are prepared using maltodextrin and pullulan as film-forming polymers, and propylene glycol as a plasticizer . Additionally, Rizatriptan is studied for its bioequivalence to other migraine medications, such as Maxalt .
作用機序
Target of Action
Rizatriptan primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences various functions such as mood, appetite, and sleep .
Mode of Action
Rizatriptan acts as an agonist at its primary targets, the serotonin 5-HT 1B and 5-HT 1D receptors . This means it binds to these receptors and activates them. The activation of these receptors by Rizatriptan induces vasoconstriction — possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve . This vasoconstriction helps to alleviate the symptoms of migraines.
Biochemical Pathways
Rizatriptan affects the trigeminovascular system , a functional pathway that releases vasoactive neuropeptides from perivascular nerve fibers and reacts to them with nociception and vasodilation . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan causes vasoconstriction of intracranial extracerebral blood vessels and inhibits nociceptive neurotransmission in trigeminal pain pathways .
Pharmacokinetics
Rizatriptan is completely absorbed from the gastrointestinal tract, but its absolute bioavailability is 45% , indicating first-pass metabolism . This means that a significant portion of the drug is metabolized in the liver before it reaches systemic circulation. Rizatriptan is absorbed more rapidly following nasal spray with detectable plasma concentrations 5 minutes after dosing . The relative bioavailability of the nasal formulation to the oral formulation is 96% ± 16% .
Result of Action
The molecular and cellular effects of Rizatriptan’s action include the relief of migraine-associated symptoms . Rizatriptan is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .
Action Environment
Environmental factors such as the method of administration can influence Rizatriptan’s action, efficacy, and stability. On the other hand, orally disintegrating films (ODFs) of Rizatriptan have been developed to improve patient compliance and reduce potential harm .
Safety and Hazards
Rizatriptan may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It may cause serious side effects such as sudden and severe stomach pain and bloody diarrhea, cold feeling or numbness in your feet and hands, severe headache, blurred vision, pounding in your neck or ears, heart attack symptoms, high levels of serotonin in the body, or signs of a stroke .
将来の方向性
生化学分析
Biochemical Properties
Rizatriptan acts as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . It interacts with these receptors, leading to vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Cellular Effects
Rizatriptan has been shown to relieve other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound . It is not an ordinary pain reliever and will not relieve any kind of pain other than migraine headaches .
Molecular Mechanism
Rizatriptan exerts its effects at the molecular level by acting as an agonist at serotonin 5-HT 1B and 5-HT 1D receptors . Like other triptans, rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Temporal Effects in Laboratory Settings
Rizatriptan is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .
Dosage Effects in Animal Models
In animal models, the dosage of Rizatriptan has been shown to have a significant effect on its efficacy . For instance, a study found that Rizatriptan at a high dose (7 g/kg) showed a more pronounced effect in reducing migraine-like behaviors in nitroglycerin-induced rats compared to a lower dose (1.75 g/kg) .
Metabolic Pathways
Rizatriptan is metabolized primarily via oxidative deamination through the action of monoamine oxidase-A (MAO-A) in the liver . This process gives rise to multiple metabolites, only one of which retains serotonergic agonist activity .
Transport and Distribution
The mean volume of distribution of Rizatriptan is approximately 140 liters in male subjects and 110 liters in female subjects . Rizatriptan is minimally bound (14%) to plasma proteins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rizatriptan involves the construction of an indole ring on 3-methyl-4-nitrobenzoic acid methyl ester through the Leimgruber-Batcho reaction. The indole intermediate obtained is then treated with oxalyl chloride to form an oxoacetyl indole carboxylate intermediate. This intermediate is further converted to Rizatriptan .
Industrial Production Methods: In industrial settings, Rizatriptan is produced using high-performance liquid chromatography (HPLC) methods. The optimized method involves using a mobile phase containing 70 volumes of phosphate buffer (pH 7.8) and 30 volumes of acetonitrile at 235 nm. The method is validated for system suitability, linearity, precision, accuracy, specificity, robustness, limit of detection, and limit of quantification .
化学反応の分析
Types of Reactions: Rizatriptan primarily undergoes oxidative deamination mediated by monoamine oxidase-A (MAO-A) to form triazolomethyl-indole-3-acetic acid, which is not pharmacologically active. N-monodesmethyl-rizatriptan is a minor metabolite with pharmacological activity comparable to the parent compound .
Common Reagents and Conditions: One notable reaction involves the oxidation of Rizatriptan benzoate using chloramine-T in an acid medium. This reaction produces a variety of degradation products through complex mechanisms. The kinetic and spectral study of this oxidation process helps to establish the metabolic pathway of Rizatriptan .
Major Products Formed: The major products formed from the oxidative deamination of Rizatriptan include triazolomethyl-indole-3-acetic acid and N-monodesmethyl-rizatriptan .
類似化合物との比較
Rizatriptan is often compared with other triptans, such as sumatriptan, zolmitriptan, naratriptan, eletriptan, and frovatriptan. While all these compounds are used for the treatment of migraines, Rizatriptan is noted for its rapid onset of action and higher efficacy in some cases . For example, a 2010 review found Rizatriptan to be more efficacious and tolerable than sumatriptan .
List of Similar Compounds:- Sumatriptan
- Zolmitriptan
- Naratriptan
- Eletriptan
- Frovatriptan
Rizatriptan’s unique properties, such as its rapid onset of action and higher efficacy, make it a valuable option for the treatment of acute migraine attacks.
特性
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFRLSNUDGIQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023565 | |
| Record name | Rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.38e-01 g/L | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144034-80-0, 145202-66-0 | |
| Record name | Rizatriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144034-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rizatriptan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-[2-(5-[1,2,4]triazol-1-ylmethyl-1H-indol-3-yl)-ethyl]-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIZATRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51086HBW8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178-180 °C, 178 - 180 °C | |
| Record name | Rizatriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00953 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rizatriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)










